molecular formula C26H24N4O2S B2643469 N-benzyl-4-(2-((2-(benzylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1207040-83-2

N-benzyl-4-(2-((2-(benzylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No.: B2643469
CAS No.: 1207040-83-2
M. Wt: 456.56
InChI Key: NQMWARHCEDULME-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .

Scientific Research Applications

Corrosion Inhibition

N-benzyl-4-(2-((2-(benzylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide and its derivatives have been explored as corrosion inhibitors. For example, Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. These inhibitors demonstrated higher efficiency and stability against steel corrosion compared to previously reported inhibitors, suggesting potential application in industrial corrosion protection (Hu et al., 2016).

Antimicrobial Agents

Compounds related to this compound have been synthesized and studied for their antimicrobial properties. For instance, Bikobo et al. (2017) synthesized a series of thiazole derivatives, exhibiting potent antimicrobial activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents (Bikobo et al., 2017).

Biological Activity Against Mycobacterial Strains

Imramovský et al. (2011) investigated a series of chloro-substituted benzamides for their in vitro activity against mycobacterial, bacterial, and fungal strains. These compounds showed significant biological activity, comparable to or higher than standard drugs, suggesting their potential in developing new antimycobacterial agents (Imramovský et al., 2011).

Electrophysiological Activity

Morgan et al. (1990) synthesized a range of N-substituted imidazolylbenzamides and evaluated their cardiac electrophysiological activity. Some compounds showed promising potential as class III electrophysiological agents, indicating their relevance in cardiac therapy (Morgan et al., 1990).

Properties

IUPAC Name

N-benzyl-4-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c31-24(28-17-20-7-3-1-4-8-20)19-33-26-27-15-16-30(26)23-13-11-22(12-14-23)25(32)29-18-21-9-5-2-6-10-21/h1-16H,17-19H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMWARHCEDULME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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